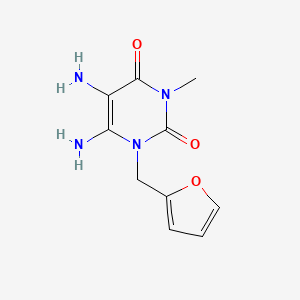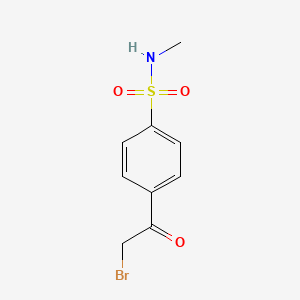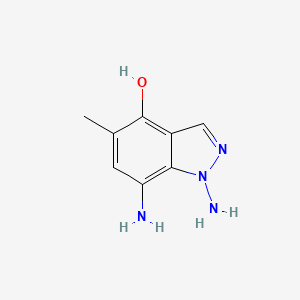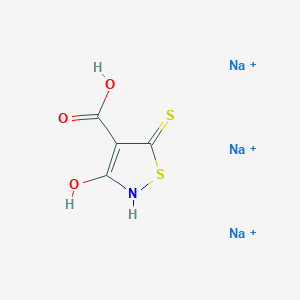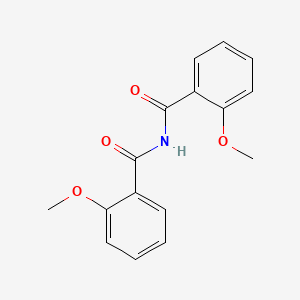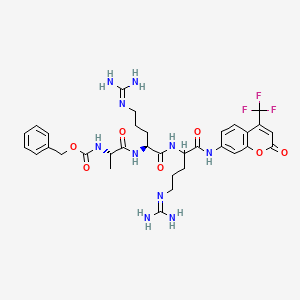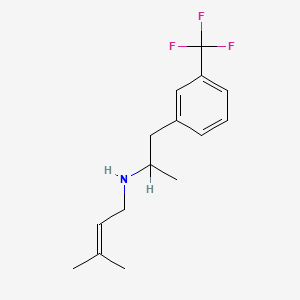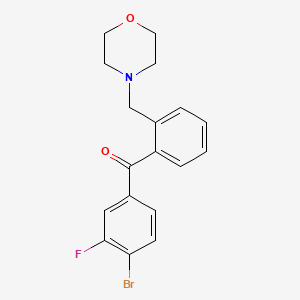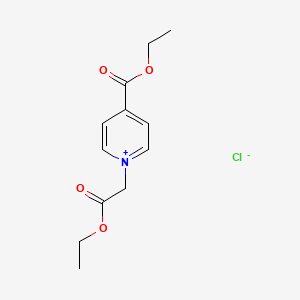
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H16ClNO4. It is a pyridinium salt that has applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with ethyl chloroformate and ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted pyridinium salts.
科学研究应用
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of metabolic pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
相似化合物的比较
Similar Compounds
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium-d5 chloride: A deuterated version used in isotopic labeling studies.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is unique due to its specific functional groups and reactivity. The presence of both ethoxy and ethoxycarbonyl groups provides versatility in chemical reactions and applications, making it a valuable compound in various research fields.
属性
CAS 编号 |
97744-51-9 |
|---|---|
分子式 |
C12H16ClNO4 |
分子量 |
273.71 g/mol |
IUPAC 名称 |
ethyl 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C12H16NO4.ClH/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XIVDAZGENJTYRF-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C(=O)OCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


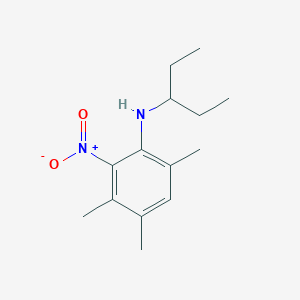

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
